molecular formula C9H6N2O2S B1453296 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid CAS No. 59020-46-1

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid

Cat. No. B1453296
CAS RN: 59020-46-1
M. Wt: 206.22 g/mol
InChI Key: QJCNAFLUWZMEBE-UHFFFAOYSA-N
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Description

“4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid” is a compound that is closely related to "2-Pyridin-3-yl-thiazole-4-carboxylic acid" . It is a pale yellow solid and is used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Scaffold Development

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid is utilized in the synthesis of various compounds. For instance, it serves as a scaffold for the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). This illustrates its role in creating diverse chemical structures with potential applications in various fields of research.

Library of Fused Pyridine Carboxylic Acids

The compound contributes to the generation of a library of fused pyridine-4-carboxylic acids, including various pyridine derivatives. This library, formed through a Combes-type reaction, is significant for combinatorial chemistry and provides a range of compounds for further biological and chemical investigations (Volochnyuk et al., 2010).

Kinetic Resolution and Esterification

In another application, pyridine-3-carboxylic anhydride, a derivative of the compound , is used in the kinetic resolution of racemic secondary benzylic alcohols. This process involves enantioselective esterification, showcasing the compound's utility in producing optically active carboxylic esters (Shiina, Nakata, Ono, & Mukaiyama, 2012).

Corrosion Inhibition

A study focused on the synthesis of new thiazole-based pyridine derivatives as potential corrosion inhibitors for mild steel. This application is crucial in industrial settings, where corrosion can be a significant issue. The efficiency of these compounds as inhibitors was extensively evaluated, demonstrating the practical applications of derivatives of 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid in material science (Chaitra, Mohana, & Tandon, 2016).

Complexation with Metal Ions

The compound also shows significance in the complexation of metal ions like zinc(II), magnesium(II), and calcium(II). This property is vital for understanding its interactions with various metal ions, which can have implications in fields like bioinorganic chemistry and material science (Matczak-Jon et al., 2010).

Antimicrobial and Antitumor Applications

The synthesis of certain pyridine-thiazole derivatives, including those related to 4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid, has been explored for potential antimicrobial and antitumor applications. This area is of particular interest in medical research, where new therapeutic agents are constantly sought (Ivasechko et al., 2022).

properties

IUPAC Name

4-pyridin-3-yl-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S/c12-9(13)8-11-7(5-14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCNAFLUWZMEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679683
Record name 4-(Pyridin-3-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-3-yl-1,3-thiazole-2-carboxylic acid

CAS RN

59020-46-1
Record name 4-(Pyridin-3-yl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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